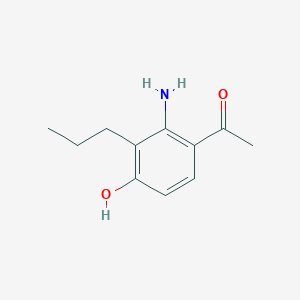

1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one

Description

1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring substituted with amino (−NH₂), hydroxy (−OH), and propyl (−CH₂CH₂CH₃) groups at positions 2, 4, and 3, respectively. This compound is recognized for its role as an adrenergic agonist, targeting the nervous system to modulate adrenergic pathways .

Properties

IUPAC Name |

1-(2-amino-4-hydroxy-3-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-4-9-10(14)6-5-8(7(2)13)11(9)12/h5-6,14H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWMBYCEMSKLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379459 | |

| Record name | 1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87472-78-4 | |

| Record name | 1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one can be achieved through the hydrogenation of 3-allyl-2-amino-4-hydroxyacetophenone in the presence of 5% palladium on carbon (Pd/C) in ethanol . This method yields the desired compound quantitatively, making it an efficient synthetic route. Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ketone group can be reduced to secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development

- This compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known therapeutic agents. Its hydroxyl and amino groups suggest possible interactions with biological targets, enhancing its pharmacological profile.

-

Antioxidant Activity

- Studies have shown that 1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders.

-

Anti-inflammatory Properties

- Research indicates that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines.

Materials Science Applications

-

Polymer Chemistry

- The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its functional groups allow for cross-linking reactions, improving the durability of polymeric materials.

- Dyes and Pigments

Analytical Chemistry Applications

-

Chromatography

- The compound serves as a standard reference material in chromatographic techniques for the analysis of complex mixtures. Its unique chemical structure aids in the development of specific detection methods.

-

Spectroscopy

- In spectroscopic studies, this compound is used to calibrate instruments due to its well-defined spectral characteristics, facilitating accurate quantification of other compounds in mixtures.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity comparable to established antioxidants, suggesting its potential use in nutraceuticals aimed at oxidative stress mitigation.

Case Study 2: Polymer Synthesis

In a recent research project, this compound was incorporated into a polymer matrix to enhance its thermal stability and mechanical strength. The resulting material demonstrated improved performance characteristics over traditional polymers, indicating its promise in industrial applications .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of ethan-1-one derivatives, many of which exhibit varied biological activities depending on their substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Ethan-1-one Derivatives

*Calculated based on molecular formula.

Key Observations:

- Substituent Diversity: The target compound’s amino and hydroxy groups contrast with halogenated (e.g., bromo, fluoro) or heterocyclic (e.g., thiophene) substituents in analogs.

- Pharmacological Role : Unlike QD10, which exhibits dual histamine H3 receptor antagonism and antioxidant activity , the target compound’s adrenergic agonist activity suggests distinct therapeutic applications, such as cardiovascular or respiratory modulation .

Key Observations:

- Thermal Stability : The sulfoxide-containing analog (m.p. 137–138°C) and QD10 (m.p. 148–151°C) exhibit higher melting points than typical lipophilic derivatives, likely due to crystalline packing or intermolecular hydrogen bonding .

Biological Activity

1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one, also known as 2'-Amino-4'-hydroxy-3'-propylacetophenone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15NO2

- Molecular Weight : 193.24 g/mol

- CAS Number : 87472-78-4

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.

2. Antioxidant Activity

The compound has been investigated for its antioxidant properties. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Effects

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds due to the presence of amino and hydroxyl groups. These interactions facilitate binding with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits proliferation in cancer cell lines |

Case Studies

A notable study highlighted the compound's effects on MCF-7 cells, where it demonstrated a growth inhibitory effect with a GI50 value ranging from 0.17 to 0.45 μM, indicating potent activity with low cytotoxicity toward non-tumor cells . Another investigation into its antioxidant capacity revealed that it significantly reduced oxidative stress markers in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.